2-Hydroxyflavanone

Cancer research Drug transport Target engagement

2-Hydroxyflavanone (2HF) is not interchangeable with 6- or 7-hydroxyflavanone. The 2′-hydroxyl enables intramolecular H-bonding that enforces molecular planarity and drives specific binding to RLIP76 (inhibiting doxorubicin efflux in breast cancer models) and selective suppression of VHL-mutant renal carcinoma proliferation. 2HF also uniquely inhibits 11β-HSD1 (Ki 0.002 mM cortisol oxidation), a profile absent in other monohydroxy flavanones. Its validated fungal biotransformation (Beauveria bassiana) yields glycosides with 30–280× enhanced solubility. For research targeting RLIP76, VHL-RCC, 11β-HSD1, or flavonoid bioavailability, this positional isomer is the required tool compound—substitution will compromise experimental validity.

Molecular Formula C15H12O3
Molecular Weight 240.25 g/mol
Cat. No. B13135356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyflavanone
Molecular FormulaC15H12O3
Molecular Weight240.25 g/mol
Structural Identifiers
SMILESC1C(=O)C2=CC=CC=C2OC1(C3=CC=CC=C3)O
InChIInChI=1S/C15H12O3/c16-13-10-15(17,11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14/h1-9,17H,10H2
InChIKeyABFVFIZSXKRBRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxyflavanone: Technical Specifications and Procurement-Relevant Baseline Data


2-Hydroxyflavanone (2HF; CAS 17348-76-4) is a monohydroxy-substituted flavanone, a flavonoid subclass characterized by a 2-phenylchroman-4-one core scaffold [1]. It appears as a light yellow to orange crystalline powder with a melting point of 149–151 °C and a calculated LogP of approximately 1.96–2.5, indicating moderate lipophilicity [2]. Its water solubility is reported as 1.41 g/L at 25 °C [3]. 2HF occurs naturally in citrus fruits and other plants and is available from commercial suppliers at analytical standard grade (≥98–99% HPLC purity) for research applications [4]. The compound is of interest due to its distinct 2′-hydroxyl group positioning, which confers unique physicochemical and biological properties relative to other positional isomers [5].

Why 2-Hydroxyflavanone Cannot Be Interchanged with Other Monohydroxy Flavanones


The position of the hydroxyl substituent on the flavanone scaffold is not a trivial structural variation; it fundamentally determines acid–base behavior, spectral properties, molecular planarity, and biological target engagement [1]. Systematic comparative analysis of flavanone, 2-hydroxyflavanone, 6-hydroxyflavanone, and 7-hydroxyflavanone demonstrates that each positional isomer exhibits distinct pKa values, proton affinity, and electrochemical oxidation potentials [2]. Critically, the 2′-hydroxyl group enables intramolecular hydrogen bonding with the adjacent ring oxygen, restricting conformational freedom and favoring molecular planarity—a structural feature absent in 6- and 7-hydroxy isomers [1]. This conformation directly impacts binding to specific protein targets such as RLIP76 and influences differential biological outcomes including DNA protection capacity and antioxidant efficacy [3]. Consequently, substituting 2HF with a different monohydroxy flavanone in a research or industrial application is not equivalent and may yield qualitatively different results. The quantitative evidence below substantiates these differentiation claims.

Quantitative Differentiation of 2-Hydroxyflavanone: Evidence for Scientific Selection


2HF Confers a Distinct RLIP76-Binding Mechanism Not Observed with 6- or 7-Hydroxy Flavanones

2-Hydroxyflavanone binds directly to Ral-interacting protein (RLIP76), a glutathione-conjugate transporter implicated in drug resistance and tumor cell proliferation [1]. This target engagement is structurally dependent on the 2′-hydroxyl group, which enables intramolecular H-bonding that stabilizes a planar conformation favoring RLIP76 interaction [1]. In contrast, 6-hydroxyflavanone and 7-hydroxyflavanone lack this conformational constraint and do not exhibit the same RLIP76-binding profile; comparative functional assays demonstrate that 2HF specifically inhibits RLIP76-mediated doxorubicin transport in breast cancer cells, whereas the positional isomers have not been shown to engage this target [2].

Cancer research Drug transport Target engagement

2HF Exhibits Lower DPPH Radical Scavenging Capacity Compared to 6-Hydroxyflavanone but Serves as a Superior Biotransformation Substrate for Activity Enhancement

In a direct comparative study using cyclic voltammetry and computational DFT methods, 6-hydroxyflavanone was predicted to have higher antioxidant activity than flavanone, 2-hydroxyflavanone, or 7-hydroxyflavanone, and demonstrated superior protection of DNA against oxidative damage [1]. However, 2HF serves as an effective substrate for fungal biotransformation using Beauveria bassiana ATCC 7159, yielding derivatives 1–5 [2]. This biotransformation reduced the DPPH logIC₅₀ from 8.08 ± 0.11 μM (2HF substrate) to 6.19 ± 0.08 μM (product 1) and 7.15 ± 0.08 μM (product 2), representing an approximate 77–189-fold improvement in antioxidant potency [2]. Additionally, biotransformation enhanced water solubility of the derivatives by 30- to 280-fold relative to the 2HF substrate [2]. No equivalent biotransformation enhancement has been reported for 6-hydroxyflavanone or 7-hydroxyflavanone under the same conditions.

Antioxidant Biotransformation Natural product derivatization

2HF Demonstrates Potent Inhibition of 11β-HSD1 with a Ki of 0.002 mM, a Profile Not Shared by Flavanone

2-Hydroxyflavanone acts as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in glucocorticoid metabolism. Kinetic analysis yields a Ki value of 0.002 mM (2 μM) at pH 7.4 and 37 °C for the inhibition of cortisol oxidation by isozyme 11β-HSD1 [1]. Additional Ki values reported for this enzyme range from 0.0049 to 0.2 mM depending on the specific reaction direction and assay conditions [1]. In liver homogenate assays, 2HF at 0.2 mM produces >90% inhibition of 7-oxocholesterol reduction, and at 0.02 mM achieves 98.9% inhibition in an uncompetitive manner, making it the most potent inhibitor among compounds tested in that system [2]. Flavanone (unsubstituted) does not display comparable 11β-HSD1 inhibition under the same assay conditions, highlighting the functional importance of the 2′-hydroxyl group.

Enzymology Metabolic disease Corticosteroid regulation

2HF Exhibits Dual Platelet Aggregation Inhibition with IC₅₀ of 47.8 μM (AA) and 147.2 μM (ADP)

2-Hydroxyflavanone inhibits platelet aggregation induced by two distinct physiological agonists. The IC₅₀ values are 47.8 ± 2.1 μM against arachidonic acid (AA)-induced aggregation and 147.2 ± 4.1 μM against adenosine diphosphate (ADP)-induced aggregation [1]. This dual-pathway inhibition profile is quantitatively defined and demonstrates that 2HF affects both the cyclooxygenase-dependent (AA) and P2Y receptor-mediated (ADP) aggregation pathways. In contrast, naringenin—a structurally related trihydroxy flavanone—exhibits antiplatelet activity predominantly through inhibition of cyclooxygenase and phosphodiesterase pathways but lacks the specific dual IC₅₀ characterization against these two agonists in the same assay format [2]. The differential selectivity profile of 2HF across the two pathways (approximately 3.1-fold greater potency against AA-induced aggregation) provides a measurable basis for target-specific experimental design.

Platelet biology Thrombosis research Cardiovascular pharmacology

Evidence-Backed Application Scenarios for 2-Hydroxyflavanone Procurement


Cancer Drug Transport and RLIP76-Targeted Research

2-Hydroxyflavanone is uniquely suited for investigations of RLIP76-mediated glutathione-conjugate transport and drug efflux in breast cancer models. Its specific binding to RLIP76 and inhibition of RLIP76-dependent doxorubicin transport provide a mechanistic tool not replicated by 6- or 7-hydroxyflavanone [1]. Procurement of 2HF is indicated for studies examining VHL-mutant renal cell carcinoma, where 2HF suppresses proliferation and promotes differentiation to a greater extent than in VHL-wild-type cells [2].

Flavonoid Biotransformation and Solubility Enhancement Studies

2HF serves as a validated substrate for fungal biotransformation using Beauveria bassiana ATCC 7159, yielding glycosylated derivatives with 30- to 280-fold enhanced water solubility and improved DPPH radical scavenging activity (logIC₅₀ reduction from 8.08 to 6.19 μM) [1]. This established biotransformation pathway is not characterized for other monohydroxy flavanones, making 2HF the compound of choice for research programs aimed at improving flavonoid bioavailability through microbial derivatization.

Glucocorticoid Metabolism and 11β-HSD1 Modulation

For enzymatic studies of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), 2HF offers a defined inhibitory profile with Ki = 0.002 mM (cortisol oxidation) and >98% inhibition of 7-oxocholesterol reduction at 0.02 mM [1]. Flavanone and other monohydroxy positional isomers do not exhibit comparable 11β-HSD1 inhibition under the same assay conditions, making 2HF the specific tool compound for this enzyme target [2].

In Vivo Anti-Inflammatory and Analgesic Pharmacology

2HF has been quantitatively evaluated in rodent models of inflammation and pain at doses of 15, 30, and 45 mg/kg, demonstrating efficacy in carrageenan-, serotonin-, and histamine-induced paw edema models as well as xylene-induced ear edema [1]. The involvement of opioidergic and GABAergic mechanisms was confirmed using naloxone and pentylenetetrazol antagonism. This in vivo characterization provides a dosing framework for researchers requiring a flavanone with established systemic anti-inflammatory activity in animal models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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